molecular formula C20H19N3O3S B4761180 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

Cat. No. B4761180
M. Wt: 381.4 g/mol
InChI Key: ZPHMQKCUMDFPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide, commonly known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

MPSPB inhibits PERK by binding to the ATP-binding site of the kinase domain, leading to reduced phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) and downstream targets. This results in reduced protein synthesis and improved cellular survival under ER stress conditions.
Biochemical and Physiological Effects:
MPSPB has been shown to reduce ER stress and improve cellular survival in a variety of cell types, including pancreatic beta cells, cardiomyocytes, and neurons. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using MPSPB in lab experiments is its specificity for PERK, which allows for targeted inhibition of the UPR pathway. However, one limitation is that MPSPB may have off-target effects on other kinases, which could affect the interpretation of experimental results.

Future Directions

Future research on MPSPB could focus on its potential applications in the treatment of ER stress-related diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies could investigate the potential anti-cancer properties of MPSPB and its mechanism of action in cancer cells. Finally, research could focus on developing more specific inhibitors of PERK to improve the efficacy and reduce the off-target effects of MPSPB.

Scientific Research Applications

MPSPB has been used in scientific research as a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key component of the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress, and MPSPB has been shown to inhibit this pathway, leading to reduced ER stress and improved cellular survival. MPSPB has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-5-9-18(10-6-14)27(25,26)23-19-12-16(8-7-15(19)2)20(24)22-17-4-3-11-21-13-17/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHMQKCUMDFPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
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4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
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4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

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